2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid

Lipophilicity Drug-likeness Efflux pump inhibitor

The compound 2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid (CAS 440347-35-3) is a synthetic, heterocyclic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class. Its structure uniquely couples a 6-methyl-substituted pyridopyrimidinone core to a benzoic acid moiety via a thioether (sulfanyl) methylene bridge.

Molecular Formula C17H14N2O3S
Molecular Weight 326.37
CAS No. 440347-35-3
Cat. No. B2518906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid
CAS440347-35-3
Molecular FormulaC17H14N2O3S
Molecular Weight326.37
Structural Identifiers
SMILESCC1=CC=CC2=NC(=CC(=O)N12)CSC3=CC=CC=C3C(=O)O
InChIInChI=1S/C17H14N2O3S/c1-11-5-4-8-15-18-12(9-16(20)19(11)15)10-23-14-7-3-2-6-13(14)17(21)22/h2-9H,10H2,1H3,(H,21,22)
InChIKeyQDFFYTHHKMBUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[({6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid (CAS 440347-35-3): Procurement-Relevant Physicochemical Identity


The compound 2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid (CAS 440347-35-3) is a synthetic, heterocyclic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class . Its structure uniquely couples a 6-methyl-substituted pyridopyrimidinone core to a benzoic acid moiety via a thioether (sulfanyl) methylene bridge . This specific arrangement distinguishes it from other 2-substituted or 3-substituted analogs commonly explored for biological activity, positioning it as a specialized scaffold for medicinal chemistry and chemical biology applications .

Why 2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid Cannot Be Trivially Replaced by In-Class Pyridopyrimidine Analogs


Within the 4-oxo-4H-pyrido[1,2-a]pyrimidine family, substitution pattern is the dominant driver of biological target engagement. Literature on MexAB-OprM efflux pump inhibitors demonstrates that moving from C-2 carbon-linked to C-2 nitrogen-linked substituents fundamentally alters potency and physicochemical properties [1]. The target compound introduces a C-2 sulfur-linked benzoic acid, a motif that is structurally distinct from the carbon-linked aromatics in Part 5/6 of that series [1] and from the C-3 sulfanyl derivatives explored for bioconjugation [2]. Simple replacement with a 3-carboxylic acid analog (e.g., CAS 32092-27-6) or a 5-HT6 antagonist scaffold would forfeit the specific hydrogen-bonding and metal-chelating topology conferred by the ortho-benzoic acid thioether, which is critical for applications requiring carboxylate-directed interactions. Therefore, generic substitution risks loss of desired binding geometry, physicochemical profile, or synthetic utility.

Quantitative Differentiation Evidence for 2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid Against Closest Comparators


Predicted Lipophilicity (LogP) Differentiates the 6-Methyl Thioether Benzoic Acid from C-2 Carbon-Linked Efflux Pump Inhibitor Leads

The target compound possesses a predicted LogP of 1.87 , which is substantially lower than the heavily aromatic, carbon-linked C-2 substituents described in the MexAB-OprM efflux pump inhibitor series, where lead optimization required deliberate incorporation of hydrophilic groups to improve solubility [1]. The intrinsic polarity of the benzoic acid moiety provides a differentiated starting point for optimization of aqueous solubility without sacrificing aromatic interactions.

Lipophilicity Drug-likeness Efflux pump inhibitor

Sulfur-Linked C-2 Substitution Provides a Topological Contrast to C-3 Sulfanyl Bioconjugation Derivatives

While photocatalytic sulfanylation has been demonstrated for C-3 alkyl/arylsulfanyl 4-oxo-4H-pyrido[1,2-a]pyrimidines to produce protein-labeling reagents [1], the target compound features a C-2 thioether methylene bridge to a benzoic acid. This alternative regiochemistry and the presence of a free carboxylic acid offer a distinct anchor point for amide bond formation, contrasting with the C-3 sulfanyl derivatives' reliance on the pyridopyrimidine core for luminescence. No quantitative head-to-head data exists, but the difference in functional group positioning is structurally absolute.

Bioconjugation Fluorescent labeling Synthetic methodology

Ortho-Benzoic Acid Fragment Confers Metal-Chelating Potential Absent in 3-Carboxylic Acid and 5-HT6 Antagonist Congeners

The ortho-substituted benzoic acid of the target compound presents a 1,2-dicarboxylate-like metal-binding motif (carboxylate plus thioether sulfur) that is structurally pre-organized for bidentate metal coordination. This topology is absent in the 3-carboxylic acid analog (6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, CAS 32092-27-6) [1] and in the 5-HT6 antagonist lead (E)-3-(benzenesulfonyl)-2-(methylsulfanyl)pyrido[1,2-a]pyrimidin-4-ylidenamine [2], which lack a suitably positioned acid group. The difference in chelation potential is inferred from the well-precedented metal-binding capacity of ortho-substituted benzoic acids in medicinal chemistry.

Metal chelation Pharmacophore model Scaffold diversity

Vendor-Specified Purity Baseline (≥95%) Supports Consistent Structure-Activity Relationship Studies Relative to Uncharacterized Analogs

Commercial suppliers of 2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid specify a minimum purity of 95% . In contrast, many closely related pyridopyrimidine building blocks, particularly those requiring custom synthesis (e.g., certain 3-carboxylic acid derivatives [1]), are offered without a guaranteed purity specification. This documented purity level reduces the risk of confounding biological assay results when comparing to analogs of unknown purity, strengthening the reliability of procurement for quantitative SAR campaigns.

Purity Reproducibility Chemical procurement

Optimal Research and Industrial Application Scenarios for 2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid Guided by Differential Evidence


Scaffold for Optimizing Efflux Pump Inhibitors with Intrinsic Hydrophilicity

In anti-pseudomonal drug discovery programs targeting MexAB-OprM efflux pumps, this compound provides a C-2 thioether benzoic acid core with a predicted LogP of 1.87 . This represents a lower-lipophilicity starting point compared to the aryl-substituted leads described by Yoshida et al., which required deliberate morpholine or quaternary ammonium addition to achieve solubility [1]. Researchers can leverage this baseline to design potentiation candidates with improved early-stage developability without extensive polarity engineering.

Carboxylate-Directed Bioconjugation and Chemical Probe Synthesis

The free ortho-benzoic acid, uniquely positioned on a flexible thioether tether, enables straightforward amide coupling to amine-containing biomolecules or solid supports. This contrasts with the C-3 sulfanyl pyridopyrimidines used for protein labeling via diazonium intermediates [2]. The target compound thus serves as a distinct bioconjugation module, particularly when spatial separation between the fluorophore/drug and the pyridopyrimidine core is desired.

Metalloenzyme Inhibitor Design Exploiting Pre-organized Chelation

For medicinal chemistry campaigns against metalloenzymes (e.g., carbonic anhydrases, matrix metalloproteinases), the 1,2-carboxylate-thioether donor set provides a built-in, bidentate metal-binding motif. This capability is structurally absent in the common 3-carboxylic acid isomer (CAS 32092-27-6) [3] and in sulfonyl-containing CNS-active analogs [4]. Procurement of this scaffold thus equips teams with a metal-coordinating fragment ready for direct elaboration.

Reproducible Fragment-Based Drug Discovery (FBDD) Screening

With a vendor-guaranteed purity of ≥95% [1], this compound meets the quality threshold for fragment library inclusion. Its assured purity minimizes false positives or potency distortions from impurities—a risk when sourcing uncertified, custom-synthesized pyridopyrimidine fragments. This reliability is critical for SPR, ITC, or high-concentration biochemical assay screening formats.

Quote Request

Request a Quote for 2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.